molecular formula C25H24N4O2 B12406366 4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one CAS No. 1105658-32-9

4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one

Cat. No.: B12406366
CAS No.: 1105658-32-9
M. Wt: 412.5 g/mol
InChI Key: HYWDWAXZNWIOQW-UHFFFAOYSA-N
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Description

4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one is a complex heterocyclic compound. It features a benzoxazine ring fused with a spirocyclic structure, making it a unique and intriguing molecule in the field of medicinal chemistry. This compound is of significant interest due to its potential pharmacological properties and diverse applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[87002,7011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one typically involves multi-step reactions The initial step often includes the formation of the benzoxazine ring through the cyclization of appropriate precursorsThe reaction conditions usually require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated analogs .

Mechanism of Action

The mechanism of action of 4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and resulting in the observed pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1’-cyclopropane]-12-one is unique due to its combination of a benzoxazine ring with a spirocyclic and triazatetracyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

1105658-32-9

Molecular Formula

C25H24N4O2

Molecular Weight

412.5 g/mol

IUPAC Name

4-(4-methyl-2,3-dihydro-1,4-benzoxazin-7-yl)spiro[5,13,17-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(10),2,4,6,11(16)-pentaene-15,1'-cyclopropane]-12-one

InChI

InChI=1S/C25H24N4O2/c1-29-8-9-31-20-10-14(3-5-19(20)29)18-11-17-15(12-26-18)2-4-16-21-23(28-22(16)17)25(6-7-25)13-27-24(21)30/h3,5,10-12,28H,2,4,6-9,13H2,1H3,(H,27,30)

InChI Key

HYWDWAXZNWIOQW-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2=C1C=CC(=C2)C3=NC=C4CCC5=C(C4=C3)NC6=C5C(=O)NCC67CC7

Origin of Product

United States

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